molecular formula C10H5ClN2<br>C10H5ClN2<br>ClC6H4CH=C(CN)2 B038150 2-Chlorobenzylidenemalononitrile CAS No. 2698-41-1

2-Chlorobenzylidenemalononitrile

Cat. No.: B038150
CAS No.: 2698-41-1
M. Wt: 188.61 g/mol
InChI Key: JJNZXLAFIPKXIG-UHFFFAOYSA-N
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Description

It is a white crystalline solid at room temperature and is primarily known for its use as a riot control agent, commonly referred to as CS gas . This compound is a potent lachrymatory agent, causing severe irritation to the eyes, skin, and respiratory system.

Mechanism of Action

2-Chlorobenzylidenemalononitrile, also known as [(2-Chlorophenyl)methylene]malononitrile or CS gas, is a cyanocarbon compound primarily used as a lachrymatory agent or tear gas .

Target of Action

The primary targets of this compound are the mucous membranes of the eyes, nose, mouth, and respiratory tract . These tissues are sensitive to the compound, and their irritation leads to the characteristic symptoms of tear gas exposure .

Mode of Action

This compound acts by causing irritation and pain in the eyes, leading to excessive tear production and difficulty in keeping the eyes open . It also irritates the nose and mouth, throat, and airways, sometimes even the skin, particularly in moist and warm areas . The compound’s interaction with a cysteine residue of hTRPA1, a mechanism supported by nuclear magnetic resonance experiments with a model thiol, explains the structure–activity relationships .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the sensory neurons of the eyes and respiratory tract. The compound’s irritant effects trigger a pain response, leading to the release of tears and mucus, coughing, and difficulty breathing .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is typically dispersed as an aerosol for use as tear gas . Its solubility in water is low, and it has a vapor pressure of 3.4×10 −5 mmHg at 20 °C .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a tear gas can be reduced in windy conditions, which disperse the aerosol more quickly. Conversely, its effects can be more severe in enclosed spaces where the aerosol concentration can remain high . The compound is generally accepted as being non-lethal .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzylidenemalononitrile is typically synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base catalyst such as piperidine or pyridine . The reaction is carried out in an aqueous medium at a temperature range of 20-30°C, with constant stirring to ensure proper mixing and reaction .

Industrial Production Methods: An eco-friendly industrial method for producing this compound involves preparing a suspension of malononitrile in water, followed by the addition of a base catalyst. The 2-chlorobenzaldehyde is then added gradually to the reaction mixture, maintaining the temperature below 50°C to prevent decomposition . The product is filtered and dried under vacuum to obtain the final crystalline compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzylidenemalononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of the Knoevenagel condensation involving this compound is benzylidene malononitrile, which has applications in various chemical industries .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylidene]propanedinitrile
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InChI

InChI=1S/C10H5ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H
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InChI Key

JJNZXLAFIPKXIG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)Cl
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Molecular Formula

C10H5ClN2, Array
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DSSTOX Substance ID

DTXSID9020297
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Molecular Weight

188.61 g/mol
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Physical Description

O-chlorobenzylidene malononitrile appears as white crystalline solid or light beige powder. Odor of pepper. (NTP, 1992), White crystalline solid with a pepper-like odor; [NIOSH], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., White crystalline solid with a pepper-like odor.
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Boiling Point

590 to 599 °F at 760 mmHg (NTP, 1992), 310-315 °C, 590-599 °F
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Solubility

1 to 5 mg/mL at 61 °F (NTP, 1992), Sparingly soluble in water, Soluble in acetone, dioxane, methylene chloride, ethyl acetate, benzene; sparingly soluble in water, Solubility in water, g/100ml at 20 °C: 0.1-0.5, Insoluble
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Vapor Density

6.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.5, 6.52
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Vapor Pressure

3.4e-05 mmHg at 68 °F (NTP, 1992), 0.00003 [mmHg], 3.4X10-5 mm Hg at 20 °C, Vapor pressure, Pa at ? °C: 0.0045, 0.00003 mmHg
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Mechanism of Action

2-CHLOROBENZYLIDENEMALONONITRILE HAS 2 DISTINCT ... /MECHANISMS/ OF TOXICITY IN MICE; ONE, OF SHORT TERM DURATION, WHICH IS THE MORE TOXIC OF THE TWO, INVOLVES LIBERATION OF CYANIDE WITHIN THE BODY, AND IS REVERSED BY SODIUM THIOSULFATE; THE OTHER IS OF LONG-TERM DURATION, THE MECHANISM OF WHICH HAS NOT BEEN DETERMINED., The high toxicity of CS when given by the intraperitoneal or intravenous routes was due to its rapid metabolism, which leads to high levels of cyanide and thiocyanate in the urine., Many of the changes seen in the lungs with CS smoke are similar in quality to those produced by other irritant smokes. The lethality of CS is probably dependent on two main factors: its alkylating properties and its cyanogenic potential. On the first point, CS reacts with glutathione, and also lipoic acid and cysteine, and ... the alkylating properties of the molecule are major determinants of the toxicity of CS after intravenous administration. There is also evidence that cyanide contributes to the toxicity of CS.
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Color/Form

White crystalline solid

CAS No.

2698-41-1
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Melting Point

203 °F (NTP, 1992), 95-96 °C, 93-96 °C, 203-205 °F
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLOROBENZALMALONONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-CHLOROBENZYLIDENEMALONONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name O-CHLOROBENZYLIDENE MALONONITRILE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/333
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name o-Chlorobenzylidene malononitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0122.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.